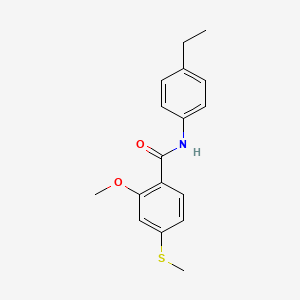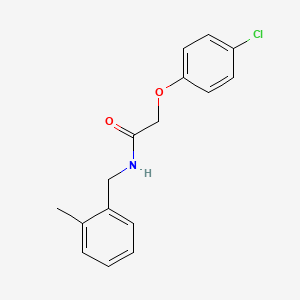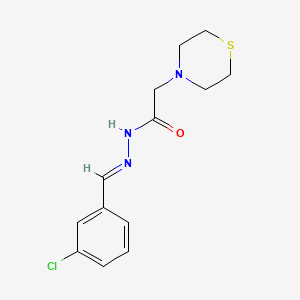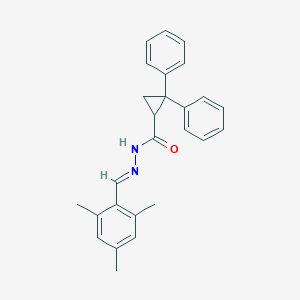
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide, also known as MDC, is a compound with potential applications in scientific research. MDC is a cyclopropane derivative that has been studied for its mechanism of action and biochemical effects. In
Wirkmechanismus
The mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the growth of bacteria and fungi, possibly by disrupting the cell membrane.
Biochemical and Physiological Effects:
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anticancer and neuroprotective agent, N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has been shown to have anti-inflammatory and antioxidant properties. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its potential as a versatile research tool. Its ability to inhibit enzymes involved in DNA replication and cell division makes it a useful tool for studying these processes in vitro. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as a neuroprotective agent also makes it a useful tool for studying neurodegenerative diseases in animal models. One limitation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is its low yield in synthesis, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide. One area of interest is the development of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide derivatives with improved potency and selectivity. Another area of interest is the investigation of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide's potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide and its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of mesitylhydrazine with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds via a Schiff base intermediate, which is reduced to N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide using sodium borohydride. The yield of N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. N'-(mesitylmethylene)-2,2-diphenylcyclopropanecarbohydrazide has also been investigated for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-19(2)23(20(3)15-18)17-27-28-25(29)24-16-26(24,21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-15,17,24H,16H2,1-3H3,(H,28,29)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLFTQLYVDPQSP-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]cyclopropane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

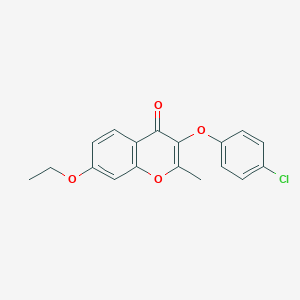
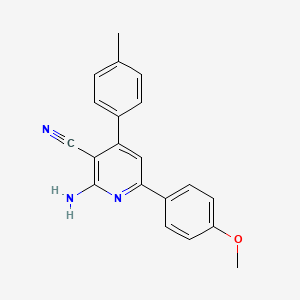
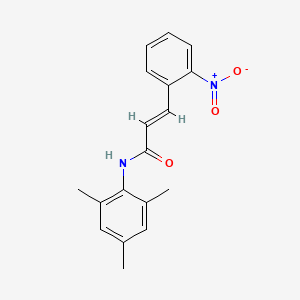
![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazine](/img/structure/B5692884.png)
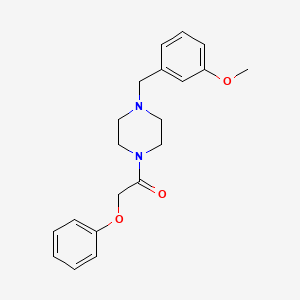
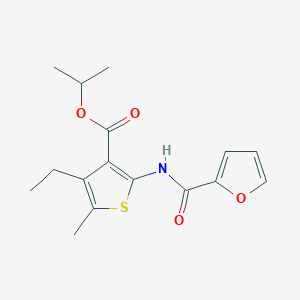
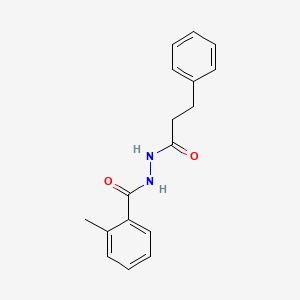
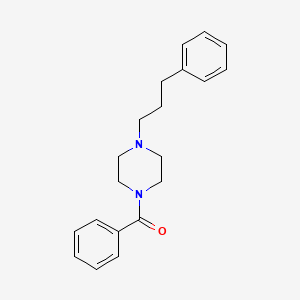
![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)
![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
